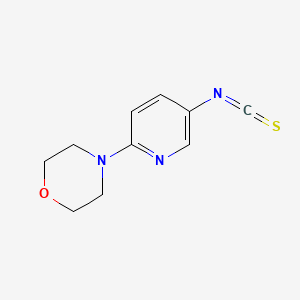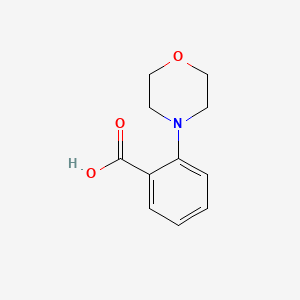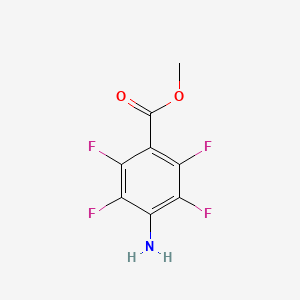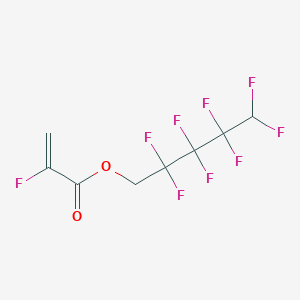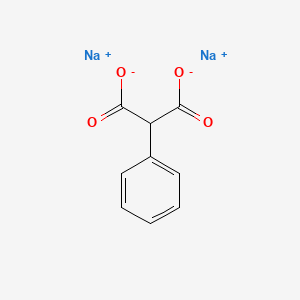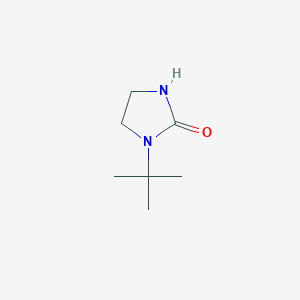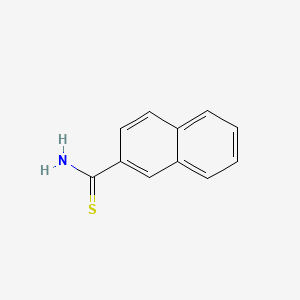![molecular formula C13H13NO B1586840 4'-Methoxy-[1,1'-biphenyl]-3-amine CAS No. 53059-28-2](/img/structure/B1586840.png)
4'-Methoxy-[1,1'-biphenyl]-3-amine
説明
4’-Methoxy-[1,1’-biphenyl]-3-amine, also known as 4-Phenylanisole, is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
科学的研究の応用
Inhibition of Melanin Production
4'-Methoxy-[1,1'-biphenyl]-3-amine, in its derivative form as (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has been studied for its effects on melanin biosynthesis, which is closely related to hyper-pigmentation. This compound inhibits tyrosinase activity, a critical enzyme in the melanin synthesis process, and shows potential as a skin whitening agent due to its UV-blocking effect and SOD-like activity (Choi et al., 2002).
Excited-state Intermolecular Proton Transfer
Research on derivatives of this compound has explored their role in excited-state intermolecular proton transfer (ESPT) reactions. These reactions are significant in the study of organic chromophores and may have applications in the development of organic dyes and fluorescence studies (Qin et al., 2019).
Heavy Metal Extraction
A Schiff base derivative of this compound has been utilized in the rapid extraction of Cu(II) heavy metals from industrial wastewater. This demonstrates its potential application in environmental remediation and pollution control (Bhargava & Uma, 2018).
Antibacterial and Antifungal Activities
Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. These studies are crucial in the development of new pharmaceutical compounds with potential applications in treating infections and diseases (Aly & El-Mohdy, 2015).
Chemoselective Synthesis
The compound has been used in the chemoselective synthesis of pyrroles, showcasing its versatility in organic synthesis and potential applications in the development of new chemical entities for pharmaceutical and industrial use (Aquino et al., 2015).
Cancer Research
Derivatives of this compound have been synthesized and tested for their anticancer activity, highlighting its potential use in the development of new anticancer drugs and therapies (Yakantham et al., 2019).
Electromagnetic Properties
Research on bis(cation radical)s of this compound derivatives provides insights into their electrochemical and magnetic properties. This research is significant for the development of new materials with specific electromagnetic characteristics (Michinobu et al., 2000).
Organotellurium Lig
ands SynthesisA study focused on synthesizing organotellurium compounds based on [1,1'-biphenyl]-4-amine, including derivatives of this compound, for potential applications in various chemical and industrial processes. This research is crucial for expanding the application of organotellurium compounds in chemistry (Mokhtar & Al-Saadawy, 2022).
Synthesis of Optically Active Compounds
Optically active derivatives of this compound have been synthesized using palladium-catalyzed amination. These compounds have potential applications in enantioselective detection and as fluorescent detectors for amino alcohols and metal cations, which is significant in analytical chemistry and sensing technologies (Shaferov et al., 2020).
Intervalence Charge-Transfer Studies
Intervalence charge-transfer (IVCT) studies of monocations derived from this compound provide insights into electronic properties and charge-transfer mechanisms. This research is important for understanding the electronic behavior of organic materials and can contribute to the development of electronic and photonic devices (Barlow et al., 2005).
特性
IUPAC Name |
3-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLUNBVPYENDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374846 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53059-28-2 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53059-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




